molecular formula C26H52NO8P B1230402 1,2-Dinonanoyl-sn-glycero-3-phosphocholine CAS No. 27869-45-0

1,2-Dinonanoyl-sn-glycero-3-phosphocholine

Cat. No.: B1230402
CAS No.: 27869-45-0
M. Wt: 537.7 g/mol
InChI Key: CKGVBFQDYSPMSY-XMMPIXPASA-N
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Description

1,2-Dinonanoyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid compound. It is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in membrane structure and function. The compound has the molecular formula C26H52NO8P and a molecular weight of 537.67 g/mol .

Scientific Research Applications

1,2-Dinonanoyl-sn-glycero-3-phosphocholine has several scientific research applications, including:

Mechanism of Action

Target of Action

1,2-Dinonanoyl-sn-glycero-3-phosphocholine is a type of phospholipid that is commonly used as a component of liposome formulations and drug delivery systems . It is known to interact with various targets within the body, primarily those that are involved in the encapsulation and delivery of drugs .

Mode of Action

This compound has unique chemical properties that allow it to form stable bilayers and vesicles . These structures can encapsulate drugs and deliver them to specific targets within the body . As a stabilizer and emulsifier, this compound can improve the solubility and bioavailability of drugs .

Biochemical Pathways

It is known that this compound plays a crucial role in the formation of liposomes, which are involved in numerous biological processes, including drug delivery .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on its role as a component of liposome formulations. As such, it can influence the absorption, distribution, metabolism, and excretion (ADME) of drugs . By improving the solubility and bioavailability of drugs, this compound can enhance their pharmacokinetic profiles .

Result of Action

The primary result of the action of this compound is the enhanced delivery of drugs to their targets within the body . By forming stable bilayers and vesicles, this compound can encapsulate drugs and protect them from degradation, thereby improving their efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms can be affected by temperature and pH . Furthermore, the presence of other compounds in the environment can also impact the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

1,2-Dinonanoyl-sn-glycero-3-phosphocholine plays a crucial role in various biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins involved in membrane fusion and signaling, such as annexins and synaptotagmins. The nature of these interactions is typically hydrophobic, allowing this compound to integrate into lipid bilayers and affect membrane fluidity and permeability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of membrane-bound receptors and ion channels, impacting signal transduction and cellular responses. Additionally, this compound can affect the expression of genes involved in lipid metabolism and membrane structure, thereby influencing cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzymes like phospholipases, leading to the production of signaling molecules such as diacylglycerol and phosphatidic acid. These molecules play key roles in cellular signaling and membrane dynamics. Furthermore, this compound can modulate enzyme activity by altering membrane properties, such as fluidity and curvature .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane composition and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cellular signaling. At high doses, it may cause toxic effects, such as membrane disruption and cell death. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It can be hydrolyzed by phospholipases to produce fatty acids and glycerophosphocholine, which are further metabolized by cellular enzymes. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and membrane synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid bilayers and transported via vesicular trafficking pathways. This compound’s localization and accumulation can affect its biological activity, influencing processes such as membrane fusion and signal transduction .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it integrates into the lipid bilayer. Its subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its function, as it allows the compound to modulate membrane properties and interact with membrane-associated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification reactions. The synthesis typically involves the esterification of glycerol with nonanoic acid to form 1,2-dinonanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphocholine to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and purification systems to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the esterification and phosphorylation steps. The product is often purified using techniques such as chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,2-Dinonanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its behavior in biological membranes and its interactions with other molecules. This makes it particularly useful in studies of membrane dynamics and lipid-protein interactions .

Properties

IUPAC Name

[(2R)-2,3-di(nonanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO8P/c1-6-8-10-12-14-16-18-25(28)32-22-24(35-26(29)19-17-15-13-11-9-7-2)23-34-36(30,31)33-21-20-27(3,4)5/h24H,6-23H2,1-5H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVBFQDYSPMSY-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950554
Record name 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27869-45-0
Record name 1,2-Dinonanoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027869450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(nonanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dinonanoyl-sn-glycero-3-phosphocholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,2-Dinonanoyl-sn-glycero-3-phosphocholine in relation to patatin activity?

A1: The research demonstrates that purified patatin enzyme exhibits significant phospholipase A activity. This activity was particularly notable when tested with the substrate this compound (diC9PCho), achieving an activity rate of 109 U.mg(-1) []. This finding suggests that diC9PCho serves as an effective substrate for patatin, highlighting the enzyme's potential role in hydrolyzing phospholipids with specific fatty acid chain lengths.

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